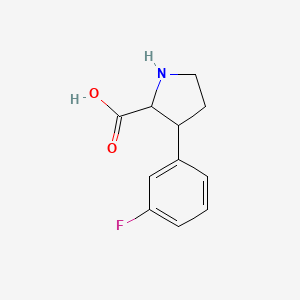

3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid

Description

Properties

Molecular Formula |

C11H12FNO2 |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

3-(3-fluorophenyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H12FNO2/c12-8-3-1-2-7(6-8)9-4-5-13-10(9)11(14)15/h1-3,6,9-10,13H,4-5H2,(H,14,15) |

InChI Key |

CHUPKCBCMLACTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C1C2=CC(=CC=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using fluorobenzene derivatives.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group in 3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid can undergo oxidation under specific conditions. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). These reactions typically convert the carboxylic acid to a ketone or other oxidized derivatives, depending on the reaction medium. For example:

-

Reagent : KMnO₄ in acidic conditions.

-

Product : Oxidized derivatives of the carboxylic acid.

-

Application : Modification of the carboxylic acid group to alter solubility or reactivity for subsequent synthetic steps.

Hydrolysis and Esterification

The carboxylic acid group is prone to hydrolytic reactions, particularly under acidic or basic conditions. Conversely, esterification reactions can introduce ester functionalities, enhancing stability or modifying bioavailability.

Hydrolysis

-

Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.

-

Product : The carboxylic acid group remains intact, but ester precursors (if present) are hydrolyzed to acids .

-

Application : Purification of intermediates or activation for amide formation .

Esterification

-

Reaction : The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄).

-

Product : Esters (e.g., methyl or ethyl esters) of the compound.

-

Application : Protection of the carboxylic acid group during multi-step syntheses.

Amide Formation

The carboxylic acid group can react with primary or secondary amines to form amides, a key transformation in medicinal chemistry for improving drug-like properties.

-

Reagents : Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or Ph₂POCl (diphenylphosphoryl chloride).

-

Conditions : Organic solvents (e.g., dichloromethane) with bases like DIPEA (N,N-diisopropylethylamine).

-

Product : N-alkyl or N-aryl amides.

-

Application : Development of bioactive compounds, such as MDM2 inhibitors in cancer research .

Substitution Reactions

The fluorophenyl substituent at the 3-position of the pyrrolidine ring can undergo nucleophilic aromatic substitution (NAS) or electrophilic substitution, depending on the reaction conditions.

-

Reagents : Nucleophiles (e.g., amines, hydroxyl groups) or electrophiles (e.g., nitration agents).

-

Product : Derivatives with modified fluorophenyl substituents (e.g., nitro groups, amino groups).

-

Application : Tailoring electronic properties for enhanced biological activity.

Reduction Reactions

The compound can participate in reduction reactions, particularly targeting the carboxylic acid group or any unsaturated bonds introduced during synthesis.

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Product : Reduced derivatives (e.g., alcohols from ketones).

-

Application : Modification of functional groups to optimize pharmacokinetic properties.

Research Findings and Implications

-

Oxidation and Reduction : These reactions enable precise control over functional groups, critical for synthesizing libraries of analogs for structure-activity relationship (SAR) studies.

-

Amide Formation : Coupling reactions using HATU or Ph₂POCl are efficient for generating amides, which are often more biologically active due to improved permeability and metabolic stability .

-

Substitution : Modifying the fluorophenyl group can enhance binding affinity to targets like MDM2, a protein implicated in cancer progression .

This compound’s versatility in undergoing diverse chemical transformations underscores its utility in medicinal chemistry, particularly in designing inhibitors for therapeutic targets.

Scientific Research Applications

3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 3-(3-fluorophenyl)pyrrolidine-2-carboxylic acid and related compounds:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Acidity: The trifluoromethyl group in 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid significantly increases acidity compared to the 3-fluorophenyl group in the target compound. Fluorine’s electron-withdrawing nature in the latter also enhances acidity but less than CF₃.

The methoxyethyl group in adds conformational flexibility, which may enhance binding to biological targets.

Synthetic Yields and Purity :

- Analogs like (±)-4-(3,5-dimethoxyphenyl)pyrrolidine derivatives achieved 63–68% crude yields with >99% purity (LC) , suggesting efficient synthetic routes for fluorinated pyrrolidines. Data for the target compound’s synthesis is unavailable.

Solubility and Stability Considerations

- The methoxyethyl substituent in may enhance solubility in polar solvents, contrasting with the target compound’s reliance on the carboxylic acid for solubility.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves multi-step reactions, including cyclization, fluorination, and carboxylation. A common approach is the use of pyrrolidine scaffolds functionalized via palladium-catalyzed cross-coupling to introduce the 3-fluorophenyl group. Reaction temperature (e.g., 0–5°C for fluorination steps) and chiral auxiliaries (e.g., Boc-protected intermediates) are critical for controlling stereochemistry . Characterization via H/F NMR and chiral HPLC ensures enantiomeric purity (>95% ee), as seen in structurally analogous fluorinated pyrrolidines .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chiral purity?

- NMR Spectroscopy : F NMR confirms fluorophenyl group integration, while H NMR identifies pyrrolidine ring protons and coupling constants to infer stereochemistry .

- Chiral HPLC : Using columns like Chiralpak IA/IB resolves enantiomers, with retention times validated against known standards .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related fluoropyrrolidines in crystallographic studies .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Start with in vitro enzyme inhibition assays (e.g., proteases or kinases) using fluorogenic substrates. For example, IC values can be determined via kinetic assays at physiological pH (7.4) and 37°C. Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) ensures compound safety profiles before advancing to target validation .

Advanced Research Questions

Q. How can enantiomer-specific synthesis be optimized for scalable production while maintaining >99% ee?

Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during key steps like the Mannich reaction or fluorination. Computational modeling (DFT) predicts transition states to optimize chiral induction. Continuous flow systems enhance reproducibility, as shown for similar trifluoromethyl-pyrrolidines, achieving 99.5% ee at gram-scale .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

- Meta-analysis : Compare datasets using standardized assay conditions (e.g., ATP concentration in kinase assays).

- Proteomic Profiling : Identify off-target interactions via thermal shift assays or SPR to explain divergent IC values .

- Structural Modifications : Introduce isotopic labeling (e.g., C at the carboxylic acid group) to track metabolic stability differences in cell models .

Q. How does the fluorophenyl group influence binding affinity in enzyme-substrate complexes?

Molecular dynamics simulations (e.g., AMBER or GROMACS) reveal that the fluorine atom’s electronegativity stabilizes hydrogen bonds with catalytic residues (e.g., Lys or Asp in proteases). Competitive binding assays with fluorine-free analogs show a 3–5-fold reduction in affinity, confirming fluorine’s role in target engagement .

Q. What methodologies validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to pH extremes (1.2–9.0), UV light, and oxidative stress (HO). Monitor degradation via UPLC-MS to identify labile sites (e.g., ester hydrolysis in pro-drug derivatives) .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using LC-MS/MS. Structural analogs show <10% degradation under these conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.